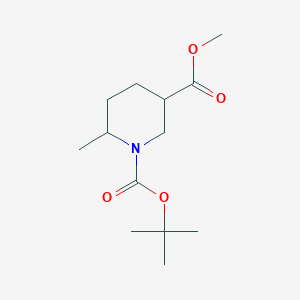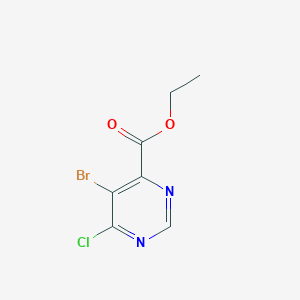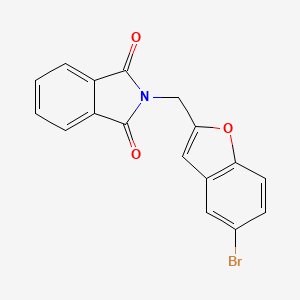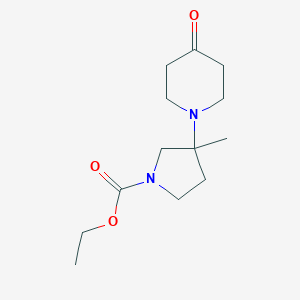
2-Bromo-3-hydroxybenzoic acid
Overview
Description
2-Bromo-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO3. It is a derivative of benzoic acid, where a bromine atom is substituted at the second position and a hydroxyl group at the third position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Synthetic Routes and Reaction Conditions:
Bromination of Salicylic Acid: One common method involves the bromination of salicylic acid (2-hydroxybenzoic acid) using bromine in the presence of a suitable solvent like acetic acid.
Decarboxylation of this compound: Another method involves the decarboxylation of this compound under specific conditions to yield o-bromophenol.
Industrial Production Methods: Industrial production methods often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for optimizing the reaction .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding quinones, while reduction reactions can convert it to various hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxy derivatives and other reduced forms.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
2-Bromo-3-hydroxybenzoic acid, like other benzylic compounds, can undergo reactions such as esterification, acylation, or nucleophilic substitution. The bromine atom in the compound is reactive and can participate in free radical reactions . The hydroxyl group (-OH) attached to the benzene ring can also engage in hydrogen bonding, influencing the compound’s interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to influence various biochemical pathways due to their reactivity .
Pharmacokinetics
The presence of the bromine atom and hydroxyl group in the compound could potentially influence its bioavailability and metabolic stability .
Result of Action
The compound’s reactivity suggests it could influence various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be influenced by the pH of the environment .
Scientific Research Applications
2-Bromo-3-hydroxybenzoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
3-Bromo-2-hydroxybenzoic acid: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
2,3-Dihydroxybenzoic acid: Lacks the bromine atom, resulting in different chemical properties and uses.
Salicylic Acid (2-Hydroxybenzoic acid): The parent compound without the bromine substitution, widely used in pharmaceuticals.
Uniqueness: 2-Bromo-3-hydroxybenzoic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and enable its use in specialized applications in organic synthesis and materials science .
Properties
IUPAC Name |
2-bromo-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPZLKQDSNPABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726818 | |
| Record name | 2-Bromo-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91658-91-2 | |
| Record name | 2-Bromo-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)









![Ethyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1398824.png)


